

Performance Comparison of 4-Methylbenzoic Anhydride with Nucleophiles

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Compound of Interest

Compound Name: 4-Methylbenzoic anhydride

Cat. No.: B1360283

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4-Methylbenzoic anhydride undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including water (hydrolysis), alcohols (alcoholysis), and amines (aminolysis). The rate of these reactions is governed by the nucleophilicity of the attacking species and the electrophilicity of the carbonyl carbons of the anhydride.

The 4-methyl group on the benzene ring is an electron-donating group.^[1] This property influences the reactivity of the anhydride. According to the Hammett equation, which describes the relationship between reaction rates and the electronic properties of substituents on aromatic rings, electron-donating groups can decrease the rate of reactions that are favored by electron-withdrawing groups.^{[2][3]} In the case of nucleophilic acyl substitution, the attack of the nucleophile on the electrophilic carbonyl carbon is a key step. The electron-donating nature of the para-methyl group slightly reduces the partial positive charge on the carbonyl carbons, thereby decreasing the anhydride's reactivity towards nucleophiles when compared to the unsubstituted benzoic anhydride.^{[4][5]}

The general order of reactivity for common nucleophiles with **4-methylbenzoic anhydride** is expected to be:

Amines > Alcohols > Water

This trend is attributed to the greater nucleophilicity of amines compared to alcohols, which are in turn more nucleophilic than water.

Quantitative Kinetic Data

While specific comparative kinetic data for **4-methylbenzoic anhydride** across a range of nucleophiles is not readily available in the literature, data for the closely related benzoic anhydride serves as a valuable benchmark. The following table summarizes representative kinetic data for the reactions of benzoic anhydride and provides a qualitative comparison for **4-methylbenzoic anhydride** based on the electronic effect of the 4-methyl group.

Reaction Type	Nucleophile	Solvent System	Second-Order Rate Constant (k) for Benzoic Anhydride	Expected Relative Rate for 4-Methylbenzoic Anhydride
Aminolysis	Aniline	Dioxane-Water	First-order in aniline, rate depends on aniline basicity. [3]	Slightly Slower
Hydrolysis	Water	Dioxan–Water	Dependent on acid catalysis and solvent composition.[2]	Slightly Slower
Alcoholysis	Ethanol	Dioxane	Data not readily available, but expected to be slower than aminolysis.	Slightly Slower

Note: The expected relative rate for **4-methylbenzoic anhydride** is a qualitative prediction based on the electron-donating effect of the para-methyl group, which is known to decrease the electrophilicity of the carbonyl carbon and thus slow down the rate of nucleophilic attack compared to the unsubstituted benzoic anhydride.[1][4]

Experimental Protocols

To determine the kinetic parameters for the reactions of **4-methylbenzoic anhydride**, a well-defined experimental protocol is essential. Below is a representative methodology for studying the aminolysis of **4-methylbenzoic anhydride** with aniline, which can be adapted for other nucleophiles.

Kinetic Study of the Aminolysis of 4-Methylbenzoic Anhydride with Aniline using UV-Vis Spectroscopy

Objective: To determine the reaction order and rate constant for the reaction between **4-methylbenzoic anhydride** and aniline.

Materials:

- **4-Methylbenzoic anhydride**
- Aniline
- Anhydrous solvent (e.g., Dioxane or Acetonitrile)
- UV-Vis Spectrophotometer with a thermostatted cuvette holder
- Quartz cuvettes
- Volumetric flasks and pipettes

Procedure:

- Preparation of Stock Solutions:
 - Prepare a stock solution of **4-methylbenzoic anhydride** of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
 - Prepare a series of stock solutions of aniline of varying known concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, etc.) in the same solvent.
- Determination of Analytical Wavelength (λ_{max}):

- Record the UV-Vis spectra of the reactants (**4-methylbenzoic anhydride** and aniline) and the expected product (4-methyl-N-phenylbenzamide) to identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance. This wavelength will be used to monitor the progress of the reaction.
- Kinetic Runs (Method of Initial Rates):
 - Set the spectrophotometer to the predetermined λ_{max} and equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 25°C).
 - To a quartz cuvette, add a known volume of the **4-methylbenzoic anhydride** stock solution and dilute with the solvent.
 - Initiate the reaction by adding a known volume of one of the aniline stock solutions. The concentration of aniline should be in large excess (at least 10-fold) compared to the anhydride to ensure pseudo-first-order conditions with respect to the anhydride.
 - Immediately start recording the absorbance at λ_{max} as a function of time.
 - The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
 - Repeat the experiment with different initial concentrations of aniline (while keeping the anhydride concentration constant and in excess) and vice-versa.
- Data Analysis:
 - The reaction order with respect to each reactant can be determined by plotting the logarithm of the initial rate against the logarithm of the initial concentration of the reactant being varied. The slope of the line gives the order of the reaction.
 - Once the reaction orders are determined, the rate constant (k) can be calculated using the integrated rate law corresponding to the determined reaction order.

Visualizations

Signaling Pathway for Nucleophilic Acyl Substitution

The reaction of **4-methylbenzoic anhydride** with a nucleophile (Nu-H) proceeds via a nucleophilic acyl substitution mechanism, which involves the formation of a tetrahedral intermediate.

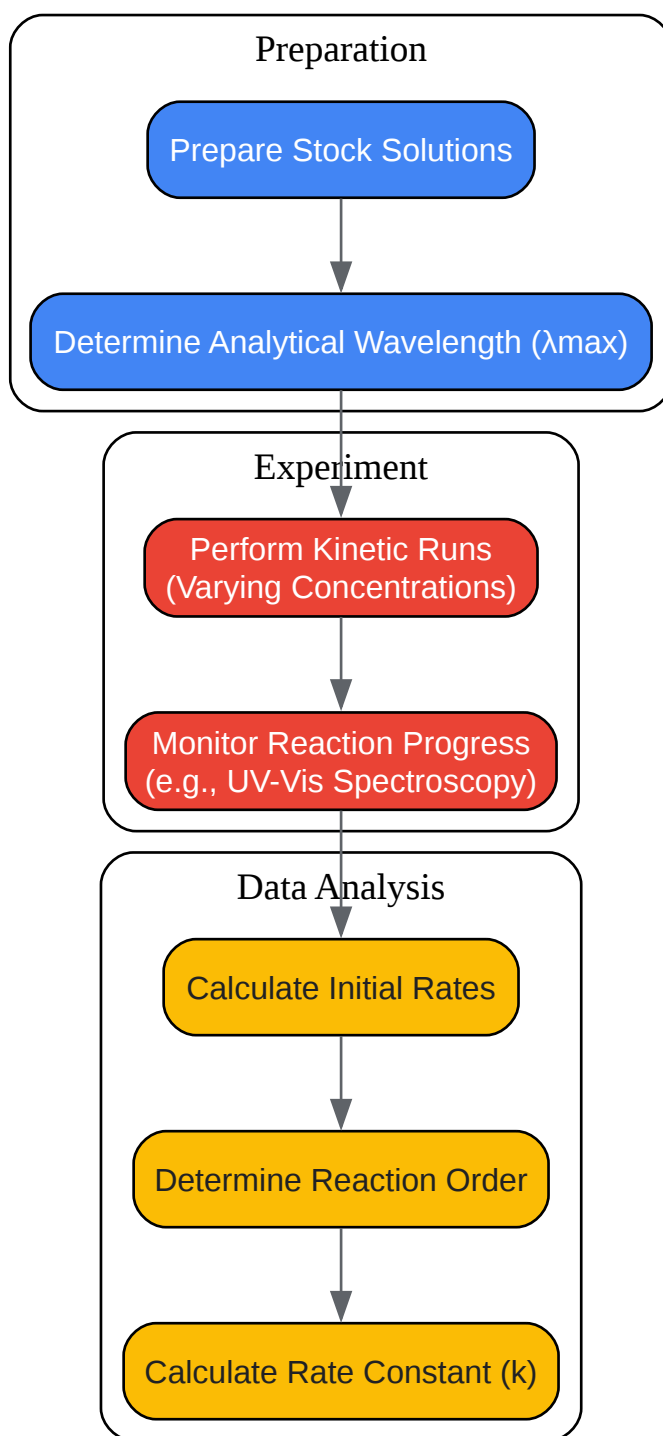


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Caption: General mechanism for the reaction of **4-methylbenzoic anhydride**.

Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for conducting a kinetic study of the reaction between **4-methylbenzoic anhydride** and a nucleophile.



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Caption: Workflow for a kinetic study of **4-methylbenzoic anhydride** reactions.

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